molecular formula C12H9BrO2S B3045826 Benzene, 1-bromo-3-(phenylsulfonyl)- CAS No. 114660-03-6

Benzene, 1-bromo-3-(phenylsulfonyl)-

Cat. No.: B3045826
CAS No.: 114660-03-6
M. Wt: 297.17 g/mol
InChI Key: UKJFYKYKLBOEFP-UHFFFAOYSA-N
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Description

“Benzene, 1-bromo-3-(phenylsulfonyl)-” is a chemical compound with the molecular formula C13H11BrO2S . It belongs to the category of halides . The compound is used in life science research and is considered a chemical building block .


Synthesis Analysis

While specific studies directly addressing “Benzene, 1-bromo-3-(phenylsulfonyl)-” synthesis are limited, similar sulfone compounds have been synthesized through reactions involving bromo-substituted precursors and sulfonyl groups. For instance, bromoethylsulfonium salts have been shown to react with aminoalcohols, leading to the formation of various heterocyclic compounds.


Molecular Structure Analysis

The molecular structure of “Benzene, 1-bromo-3-(phenylsulfonyl)-” is represented by the linear formula C13H11BrO2S . The molecular weight of the compound is 311.199 .


Chemical Reactions Analysis

The reactivity of bromo-substituted sulfones like “Benzene, 1-bromo-3-(phenylsulfonyl)-” allows for a wide range of chemical transformations. For example, the reaction of bromoethylsulfonium salt with aminoalcohols or amino thiols has been used to synthesize various 1,4-heterocyclic compounds.


Physical and Chemical Properties Analysis

As a derivative of benzene, “Benzene, 1-bromo-3-(phenylsulfonyl)-” is likely to share similar physical and chemical properties with benzene. Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

Mechanism of Action

“Benzene, 1-bromo-3-(phenylsulfonyl)-” likely undergoes electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this two-step mechanism, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-bromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJFYKYKLBOEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348822
Record name benzene, 1-bromo-3-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114660-03-6
Record name benzene, 1-bromo-3-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromophenylsulfonyl fluoride (D1) (1 g, 4.18 mmol) in dry THF (20 ml) at −78° C., under argon was added phenylmagnesium bromide (1M, 1.4 ml, 4.18 mmol) dropwise. The reaction was left to warm to room temperature overnight and then quenched with ammonium chloride (50 ml), extracted with ethyl acetate (3×40 ml) and the combined organic extracts dried (Na2SO4). Solvents were evaporated in vacuo to give a colourless solid (1.09 g, 88%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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